REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[C:6]([S:8]([OH:11])(=[O:10])=[O:9])[CH:7]=1>O>[OH2:9].[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[C:6]([S:8]([OH:11])(=[O:9])=[O:10])[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
4886.16 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=C(C1)S(=O)(=O)O)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating a bath
|
Type
|
CUSTOM
|
Details
|
isolated from outer air
|
Type
|
WAIT
|
Details
|
left in the above plastic sheet housing
|
Type
|
ADDITION
|
Details
|
The crystals were occasionally dispersed
|
Type
|
CUSTOM
|
Details
|
sweat formed on inner wall of the housing
|
Type
|
TEMPERATURE
|
Details
|
weight increase
|
Reaction Time |
22.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O.CC=1C=CC(=C(C1)S(=O)(=O)O)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |